M-Hydroxybenzenesulphonyl chloride
Overview
Description
M-Hydroxybenzenesulphonyl chloride, also known as 3-hydroxybenzenesulfonyl chloride, is an organic compound with the molecular formula C6H5ClO3S. It is characterized by the presence of a benzene ring substituted with a hydroxyl group at the meta position and a sulfonyl chloride group. This compound is primarily used in organic synthesis due to its reactive sulfonyl chloride group, which can participate in various chemical reactions.
Mechanism of Action
Target of Action
M-Hydroxybenzenesulphonyl chloride is a bioactive chemical
Mode of Action
Biochemical Pathways
Pharmacokinetics
Pharmacokinetic studies are indispensable to establish concentration-activity/toxicity relationship and facilitate target identification and new drug discovery
Result of Action
As a bioactive chemical, it’s likely to have some biological effects, but these effects need to be studied in more detail .
Action Environment
It’s known that chemical reactions can be enhanced by utilizing the confined hydrophobic environment of carbon nanotube (CNT) channels to separate products from reactants during a reaction and hence shift the reaction equilibrium . .
Biochemical Analysis
Biochemical Properties
M-Hydroxybenzenesulphonyl chloride is part of the hydroxybenzoic acids group, which are a prominent kind of phenolic acids . These acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits . They are known to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity.
Cellular Effects
Chloride, a component of this compound, is the most abundant anion and serves many different biological roles . It ensures electroneutrality both under steady state and during transport across cellular membranes . This suggests that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with an aromatic nucleus to produce the corresponding sulfonyl chloride by way of a typical electrophilic aromatic substitution reaction . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
It’s crucial to consider that the effects of similar compounds can vary with different dosages, often showing threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
It’s part of the hydroxybenzoic acids group, which is known to be involved in various metabolic pathways . These pathways are linked with the metabolic pathways of primary metabolites such as sugars or amino acids .
Transport and Distribution
Chloride, a component of this compound, is known to play a significant role in maintaining proper hydration and balancing cations in the extracellular fluid .
Preparation Methods
Synthetic Routes and Reaction Conditions: M-Hydroxybenzenesulphonyl chloride can be synthesized through several methods. One common method involves the reaction of m-hydroxybenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride with the release of sulfur dioxide and hydrogen chloride gases.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with m-hydroxybenzenesulfonic acid or its salts under controlled temperature conditions to yield the desired sulfonyl chloride .
Types of Reactions:
Chlorination: The sulfonyl chloride group in this compound can act as a chlorinating agent in nucleophilic aromatic substitution reactions with electron-rich aromatic compounds.
Hydrolysis: In the presence of water, this compound undergoes hydrolysis to form m-hydroxybenzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Chlorination: Typically involves the use of electron-rich aromatic compounds under mild conditions.
Hydrolysis: Requires water or aqueous solutions, often at room temperature.
Major Products:
Chlorination: Substituted aromatic compounds with sulfonyl chloride groups.
Hydrolysis: M-Hydroxybenzenesulfonic acid and hydrochloric acid.
Scientific Research Applications
M-Hydroxybenzenesulphonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including sulfonamide and sulfone derivatives with potential biological properties.
Material Science: The sulfonyl group can participate in non-covalent interactions, making it useful in the design of new functional materials.
Biological Research: It can be used to modify biomolecules, aiding in the study of protein functions and interactions.
Comparison with Similar Compounds
Benzenesulfonyl chloride: Lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions.
P-Toluenesulfonyl chloride: Contains a methyl group instead of a hydroxyl group, affecting its reactivity and solubility properties.
Uniqueness: M-Hydroxybenzenesulphonyl chloride is unique due to the presence of both hydroxyl and sulfonyl chloride groups on the benzene ring. This combination allows for a wider range of chemical reactions and applications compared to similar compounds.
Properties
IUPAC Name |
3-hydroxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJJEIFIJQCJSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204692 | |
Record name | m-Hydroxybenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56157-93-8 | |
Record name | m-Hydroxybenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056157938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Hydroxybenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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